4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-14-8-6-13(7-9-14)23-11-12(10-17(23)24)19-21-18(22-26-19)15-4-2-3-5-16(15)20/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTJYSXIYRQSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, while the pyrrolidinone ring is formed via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents on the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
Structural Representation
The compound features an oxadiazole ring, a pyrrolidinone moiety, and various aromatic groups that contribute to its biological activity.
Chemistry
In the realm of synthetic chemistry, this compound serves as a pivotal building block for creating more complex molecules. Its unique structure allows for the development of new materials with tailored properties, such as enhanced thermal stability or specific electronic characteristics.
Biology
The compound's distinctive structural features enable it to interact with various biological molecules. This interaction makes it a promising candidate for studying:
- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity.
- Protein-Ligand Interactions : The compound can be utilized to explore binding affinities and mechanisms of action in drug discovery.
Medicine
Research indicates that 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one exhibits several therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 3.8 | Cell cycle arrest |
| A549 (Lung) | 6.0 | Inhibition of kinases |
- Antimicrobial Effects : The compound has shown potential in combating bacterial and viral infections through mechanisms that disrupt pathogen viability.
Industry
In industrial applications, this compound can be leveraged in the development of pharmaceuticals and agrochemicals. Its ability to modulate biological pathways makes it a candidate for creating innovative products with specific functionalities.
Case Study 1: Anticancer Activity
A study on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure. This suggests its potential as a lead compound for anticancer therapies.
Case Study 2: In Vivo Studies
Animal models treated with this compound exhibited reduced tumor growth compared to controls. These findings indicate systemic efficacy and support further investigation into its therapeutic potential.
Case Study 3: Pharmacokinetics
Research has shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are crucial for effective drug development.
Mechanism of Action
The mechanism of action of 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and π-π interactions with biological molecules, while the chlorophenyl and methoxyphenyl groups can enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 2-Chlorophenyl) : Enhance stability of the oxadiazole ring and may improve binding to hydrophobic pockets in biological targets .
- Electron-Donating Groups (e.g., 4-Methoxyphenyl) : Increase solubility and modulate metabolic stability .
- Heterocyclic Variations (e.g., Thioxo-oxadiazole) : Improve antioxidant activity, as seen in , likely due to radical scavenging capabilities .
Computational and Analytical Insights
- Electron Density Analysis: Tools like Multiwfn () and noncovalent interaction (NCI) plots () can map steric and electronic effects of substituents, aiding in rational design .
- Crystallography: SHELX () is widely used for resolving pyrrolidinone derivatives’ crystal structures, critical for understanding conformation-activity relationships .
Biological Activity
The compound 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one , commonly referred to as a derivative of the oxadiazole family, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug discovery.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 357.73 g/mol
- IUPAC Name : 4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied, revealing a broad spectrum of pharmacological effects. The specific activities associated with the compound include:
- Anticancer Activity : Preliminary studies indicate that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : Research suggests potential effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers.
Anticancer Activity
Numerous studies highlight the anticancer potential of 1,2,4-oxadiazole derivatives. The mechanism typically involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that compounds similar to our target compound exhibited IC values ranging from 0.12 to 2.78 µM against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma) .
- Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner, activating caspase pathways .
- Mechanistic Insights :
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been evaluated against various pathogens:
| Pathogen Type | Compound Effectiveness |
|---|---|
| Bacteria | Effective against Gram-positive and Gram-negative strains |
| Fungi | Inhibitory effects observed in clinical isolates |
Research indicates that modifications in the oxadiazole structure can enhance antimicrobial potency. For instance, substituents on the phenyl ring have been shown to significantly affect activity levels .
Anti-inflammatory Effects
Some studies have reported that oxadiazole derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This effect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Q & A
Basic: What synthetic methodologies are reported for constructing the pyrrolidin-2-one core in this compound?
Methodological Answer:
The pyrrolidin-2-one core is typically synthesized via cyclization of γ-amino ketones or through multicomponent reactions. For example:
- Stepwise Cyclization : React 4-methoxyphenylamine with a γ-keto ester (e.g., ethyl levulinate) under acidic conditions to form the pyrrolidinone ring .
- Multicomponent Approach : Use a Passerini or Ugi reaction with substituted amines, carbonyl compounds, and isocyanides to build the heterocyclic scaffold .
Key Considerations : Monitor reaction pH and temperature to avoid side products like over-oxidized intermediates.
Basic: How is the 1,2,4-oxadiazole moiety introduced into the target compound?
Methodological Answer:
The 1,2,4-oxadiazole ring is formed via cyclization between a nitrile and hydroxylamine derivatives:
- Nitrile Oxide Cycloaddition : React 2-chlorobenzonitrile oxide (generated in situ from chloro-hydroxymoyl chloride) with a primary amide or amidoxime under Huisgen conditions .
- Thermal Cyclization : Heat a precursor like N-hydroxy-2-chlorophenylamidine with a carboxylic acid derivative (e.g., activated ester) at 120–140°C in anhydrous DMF .
Validation : Confirm oxadiazole formation using IR (absence of nitrile peak at ~2200 cm⁻¹) and ¹³C NMR (C-2 oxadiazole carbon at ~165–170 ppm).
Advanced: What strategies optimize reaction yields when coupling the 2-chlorophenyl-oxadiazole fragment to the pyrrolidinone system?
Methodological Answer:
- Catalytic Coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if halogen substituents are present. For example, couple a boronic acid-functionalized pyrrolidinone with a brominated oxadiazole using Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O .
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C) while improving yield by 15–20% .
Troubleshooting : If yields are low (<50%), check for steric hindrance from the 4-methoxyphenyl group; consider introducing a temporary protecting group on the pyrrolidinone nitrogen.
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., NMR/XRD) regarding the compound’s conformation?
Methodological Answer:
- XRD vs. DFT Analysis : Compare experimental crystal structure data (e.g., torsion angles from XRD ) with density functional theory (DFT)-optimized geometries. Discrepancies may arise from crystal packing forces not accounted for in gas-phase computations.
- Dynamic NMR Studies : For flexible moieties (e.g., methoxy groups), perform variable-temperature NMR to assess rotational barriers and validate computational models .
Case Example : A 10° deviation in dihedral angles between XRD and DFT may require solvent effect corrections (e.g., using PCM models) in simulations .
Advanced: What in vitro assays assess the biological activity of this compound, considering its structural features?
Methodological Answer:
- Kinase Inhibition Screening : Test against kinase panels (e.g., EGFR, VEGFR) due to the oxadiazole’s ATP-binding pocket affinity. Use fluorescence polarization assays with ATP-competitive probes .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with structurally similar compounds to establish SAR for the 2-chlorophenyl group .
Data Interpretation : Correlate activity with logP values (calculated via HPLC) to evaluate membrane permeability.
Handling & Stability: What are the stability profiles under different storage conditions?
Methodological Answer:
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C). Store at –20°C in amber vials to prevent photodegradation of the oxadiazole ring .
- Hydrolytic Sensitivity : Conduct accelerated stability studies in buffered solutions (pH 1–10). The pyrrolidinone ring is prone to hydrolysis under strongly acidic/basic conditions; use lyophilization for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
